molecular formula C9H11BrO2 B071319 2-(Bromomethyl)-1,3-dimethoxybenzene CAS No. 169610-52-0

2-(Bromomethyl)-1,3-dimethoxybenzene

Cat. No. B071319
CAS RN: 169610-52-0
M. Wt: 231.09 g/mol
InChI Key: GXAOHKNCTGIDHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related derivatives such as 1-(bromomethyl)-3,5-dimethoxybenzene involves a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid. This process is characterized by its efficiency and is essential for producing crucial intermediates for natural product formation and potentially novel anti-cancer agents (Saeed et al., 2024).

Molecular Structure Analysis

The molecular structure of related compounds like 1-(bromomethyl)-3,5-dimethoxybenzene has been fully characterized using spectroscopic techniques and single crystal X-ray diffraction, revealing a monoclinic symmetry with specific dimensions. Such detailed structural analysis aids in understanding the compound's chemical behavior and reactivity (Saeed et al., 2024).

Chemical Reactions and Properties

Chemical reactions involving "2-(Bromomethyl)-1,3-dimethoxybenzene" and its derivatives highlight the compound's versatility. For example, its use in regioselective bromination and conversion into sulfur-functionalized benzoquinones demonstrates its reactivity and potential in synthesizing complex organic molecules (Aitken et al., 2016).

Scientific Research Applications

  • Synthesis and Conversion into Sulfur-functionalised Benzoquinones :

    • Researchers examined the bromination of similar dimethoxybenzene compounds and isolated different bromination products. One of these products, 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, was converted into new sulfur-containing quinone derivatives, which could imply potential applications in synthesizing sulfur-based compounds or quinone derivatives for various chemical and pharmaceutical purposes (Aitken, Jethwa, Richardson, & Slawin, 2016).
  • Fullerene Modification :

    • The reaction of [60]fullerene with o-quinodimethane species generated from a related compound was studied. This involved isolating and characterizing bisadducts, which suggests applications in materials science, particularly in modifying fullerenes for various nanotechnological applications (Nakamura, O-kawa, Matsumoto, & Nishimura, 2000).
  • Hyperbranched Polyether Synthesis :

    • A compound with a bromomethyl group underwent self-condensation to produce hyperbranched polymers. The study revealed that both O-alkylation and C-alkylation occur during polymerization. These polymers, containing numerous phenolic hydroxyl groups, could be modified further, suggesting applications in developing new polymeric materials with customizable properties (Uhrich, Hawker, Fréchet, & Turner, 1992).
  • Protecting Groups for Amino Acid Derivatives :

    • A new protecting group for acyclic amino acid derivatives was introduced and could be removed via de-alkylation. This research is relevant to peptide and protein chemistry, where protecting groups are crucial for synthesizing complex biomolecules (Tayama, Takedachi, Iwamoto, & Hasegawa, 2012).
  • Liquid Crystal Synthesis :

    • A method for synthesizing substituted tetraoxa[8]circulenes based on alkylation of a related compound with acetylides was reported. Some of these compounds showed liquid crystal behavior, indicating potential applications in display technologies and materials science (Eskildsen, Reenberg, & Christensen, 2000).

properties

IUPAC Name

2-(bromomethyl)-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAOHKNCTGIDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574100
Record name 2-(Bromomethyl)-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169610-52-0
Record name 2-(Bromomethyl)-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After a mixture of 5.7 grams (0.034 mole) of 2,6-dimethoxyphenylmethanol in 40 mL of concentrated hydrobromic acid was stirred at ambient temperature for about one hour, the reaction mixture was taken up in diethyl ether. Solid sodium chloride was added to the mixture to obtain a phase separation. The organic layer was separated and concentrated under reduced pressure, yielding about 4.7 grams of 2,6-dimethoxyphenylmethyl bromide. This compound was used immediately in the next reaction.
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5.7 g
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reactant
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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